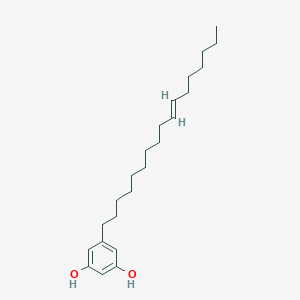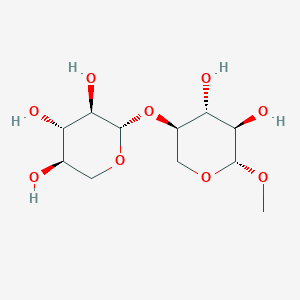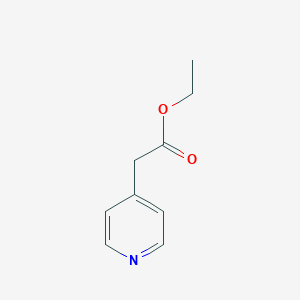
Ethyl 4-pyridylacetate
概要
説明
Synthesis Analysis
Ethyl 4-pyridylacetate and its derivatives can be synthesized through various chemical reactions. One study presents the efficient synthesis of heterocyclic derivatives of ethyl 2-(2-pyridylacetate) containing thiourea, 1,2,4-triazole, thiadiazole, and oxadiazole moieties. These compounds were confirmed by 1H-NMR, 13C-NMR, and MS methods, with molecular structures of some derivatives further confirmed by X-ray crystallography (Szulczyk et al., 2017). Another approach involves the reaction of ethyl 2-chloroacetoacetate with cyanoacetamide, leading to the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and related compounds (Dawadi & Lugtenburg, 2011).
Molecular Structure Analysis
The molecular structure of Ethyl 4-pyridylacetate derivatives has been elucidated using various spectroscopic techniques, including X-ray crystallography. These studies provide insights into the spatial arrangement of atoms within the molecules and the nature of chemical bonds, essential for understanding the chemical reactivity and properties of these compounds.
Chemical Reactions and Properties
Ethyl 4-pyridylacetate undergoes a range of chemical reactions, contributing to its diverse chemical properties. For example, it acts as a 1,4-dipole synthon in [4 + 2] annulation reactions with N-tosylimines, leading to the formation of highly functionalized tetrahydropyridines with complete regioselectivity (Zhu et al., 2003). Acylation reactions have also been reported, providing access to 3-acyltetramic acids, demonstrating the compound's versatility in synthetic chemistry (Jones et al., 1990).
科学的研究の応用
-
Synthesis of 4-Piperidylethanol
- Scientific Field: Organic Chemistry
- Application Summary: Ethyl 4-pyridylacetate is used as a starting material in the synthesis of 4-piperidylethanol .
- Methods of Application: The specific experimental procedures would depend on the overall synthetic route chosen by the chemist. Typically, this would involve a series of organic reactions, each of which would need to be optimized for factors such as temperature, solvent, and reaction time .
- Results or Outcomes: The outcome of this application is the production of 4-piperidylethanol, a compound which could have further uses in chemical synthesis .
-
Synthesis of 4-(Pyridyl) Isosteres of Meperidine
- Scientific Field: Medicinal Chemistry
- Application Summary: Ethyl 4-pyridylacetate is used as a reactant in the synthesis of 4-(pyridyl) isosteres of meperidine .
- Methods of Application: As with the synthesis of 4-piperidylethanol, the specific experimental procedures would depend on the overall synthetic route chosen by the chemist .
- Results or Outcomes: The outcome of this application is the production of 4-(pyridyl) isosteres of meperidine, which could potentially have medicinal properties .
-
Synthesis of Ethyl-4-Piperidylacetate
- Scientific Field: Organic Chemistry
- Application Summary: Ethyl 4-pyridylacetate is used as a starting material in the synthesis of ethyl-4-piperidylacetate .
- Methods of Application: The specific experimental procedures would depend on the overall synthetic route chosen by the chemist .
- Results or Outcomes: The outcome of this application is the production of ethyl-4-piperidylacetate, a compound which could have further uses in chemical synthesis .
- Grafting onto Self-Adhesive Gold Substrates
- Scientific Field: Material Science
- Application Summary: Ethyl 4-pyridylacetate is a pyridine-based compound used for grafting onto self-adhesive gold substrates .
- Methods of Application: The specific experimental procedures would depend on the overall process chosen by the material scientist .
- Results or Outcomes: The outcome of this application is the production of grafted gold substrates, which could have further uses in material science .
- Synthesis of Triarylethane Phosphodiesterase 4 Inhibitors
- Scientific Field: Medicinal Chemistry
- Application Summary: Ethyl 4-pyridylacetate is used as a reactant in the synthesis of triarylethane phosphodiesterase 4 inhibitors .
- Methods of Application: As with the other syntheses, the specific experimental procedures would depend on the overall synthetic route chosen by the chemist .
- Results or Outcomes: The outcome of this application is the production of triarylethane phosphodiesterase 4 inhibitors, which could potentially have medicinal properties .
Safety And Hazards
特性
IUPAC Name |
ethyl 2-pyridin-4-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9(11)7-8-3-5-10-6-4-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLJLWHOILVHJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202797 | |
| Record name | Ethyl pyridine-4-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-pyridylacetate | |
CAS RN |
54401-85-3 | |
| Record name | Ethyl 4-pyridineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54401-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl pyridine-4-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054401853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl pyridine-4-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl pyridine-4-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 4-pyridylacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APK5D2L7VQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

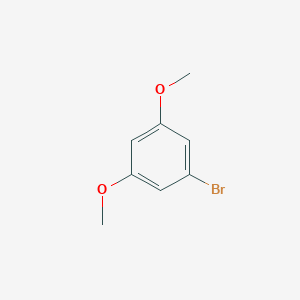
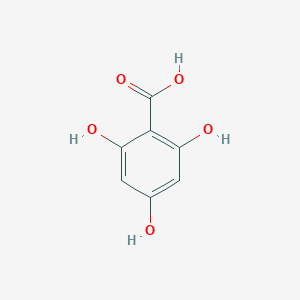
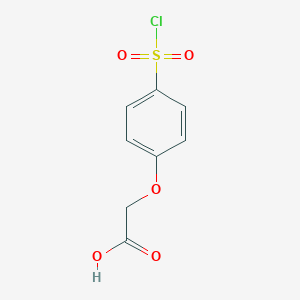
![1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one](/img/structure/B32337.png)
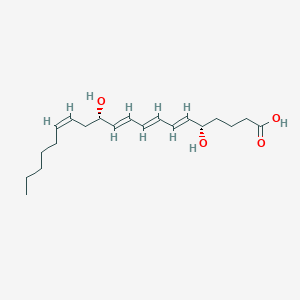
![2,3-dimethoxy-9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid](/img/structure/B32353.png)


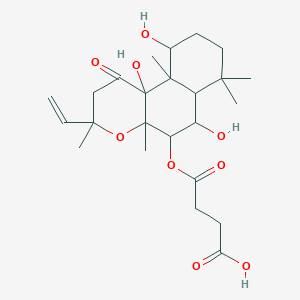
![Ethyl (1R,2S,4S,5S,6S)-5-hydroxy-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonane-2-carboxylate](/img/structure/B32363.png)
